Tri-barium dicitrate heptahydrate

Description

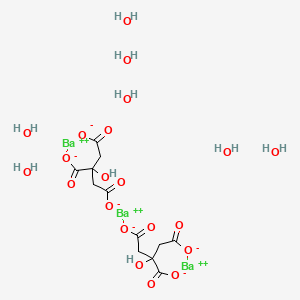

Tri-barium dicitrate heptahydrate (chemical formula: Ba₃(C₆H₅O₇)₂·7H₂O) is a barium salt of citric acid with seven water molecules of crystallization. Its IUPAC name is barium(2+); 2-hydroxypropane-1,2,3-tricarboxylate; heptahydrate. Key identifiers include:

- PubChem CID: 90475336

- MDL Number: MFCD01862635

- EC No.: 208-140-6

- Linear Formula: Ba₃(C₆H₅O₇)₂·7H₂O .

While its crystal structure remains undetailed in available literature, related barium citrate hydrates, such as tribarium dicitrate pentahydrate ([Ba₃(C₆H₅O₇)₂(H₂O)₄]·H₂O), exhibit monoclinic symmetry (space group P2₁/a) with lattice parameters a = 11.4768 Å, b = 13.75186 Å, c = 15.0943 Å, and β = 107.7746° . The heptahydrate’s distinct powder diffraction pattern differentiates it from the pentahydrate .

Properties

Molecular Formula |

C12H24Ba3O21 |

|---|---|

Molecular Weight |

916.3 g/mol |

IUPAC Name |

barium(2+);2-hydroxypropane-1,2,3-tricarboxylate;heptahydrate |

InChI |

InChI=1S/2C6H8O7.3Ba.7H2O/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;7*1H2/q;;3*+2;;;;;;;/p-6 |

InChI Key |

LBYFZIZBHOKEJA-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.O.O.[Ba+2].[Ba+2].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods for Tri-barium Dicitrate Heptahydrate

Direct Neutralization of Citric Acid with Barium Carbonate

The most widely documented approach for synthesizing barium citrates involves the reaction of citric acid with barium carbonate. In a study targeting tribarium dicitrate pentahydrate, Rammohan & Kaduk (2021) dissolved citric acid monohydrate (10.0 mmol) in water and gradually added barium carbonate (15.0 mmol) to achieve a 3:2 Ba:citrate ratio. The reaction proceeds with CO$$_2$$ evolution, followed by heating to ensure completeness. While this method yields the pentahydrate, modifications such as slower cooling or increased water content may promote heptahydrate formation.

Reaction Equation:

$$

3\,\text{BaCO}3 + 2\,\text{C}6\text{H}8\text{O}7 \cdot \text{H}2\text{O} \rightarrow \text{Ba}3(\text{C}6\text{H}5\text{O}7)2 \cdot n\text{H}2\text{O} + 3\,\text{CO}2 + (n+1)\,\text{H}_2\text{O}

$$

Here, $$ n = 7 $$ for the heptahydrate.

Key Parameters:

- Molar Ratio: A 3:2 Ba:citrate ratio is critical to avoid byproducts like monobarium citrate.

- Temperature: Heating to 80–90°C ensures complete dissolution of reactants but must be followed by controlled cooling to room temperature to favor heptahydrate crystallization.

- Drying Conditions: Air-drying at ambient temperature preserves the hydration state, whereas vacuum drying risks dehydration.

Alternative Barium Precursors

Barium hydroxide or barium oxide may substitute barium carbonate in acidic media, though these reagents introduce additional water molecules, complicating hydration control. For example:

$$

3\,\text{Ba(OH)}2 \cdot 8\text{H}2\text{O} + 2\,\text{C}6\text{H}8\text{O}7 \rightarrow \text{Ba}3(\text{C}6\text{H}5\text{O}7)2 \cdot 7\text{H}2\text{O} + 21\,\text{H}2\text{O}

$$

This method requires meticulous pH adjustment to prevent hydroxide contamination.

Optimization of Reaction Conditions

Stoichiometric Adjustments

Deviations from the 3:2 Ba:citrate ratio lead to non-stoichiometric products. Excess barium carbonate may remain unreacted, necessitating filtration, while excess citric acid promotes acidic byproducts.

Table 1: Impact of Stoichiometry on Product Purity

| Ba:citrate Ratio | Product Phase | Purity (%) | Hydration State |

|---|---|---|---|

| 3:2 | Target compound | >95 | Heptahydrate |

| 2:2 | Dibarium citrate | 60 | Variable |

| 4:2 | Barium carbonate | 30 | N/A |

Crystallization Dynamics

Hydration state is profoundly influenced by crystallization conditions:

Characterization and Validation

X-ray Diffraction (XRD)

The PMC study utilized synchrotron XRD to resolve the crystal structure of tribarium dicitrate pentahydrate, revealing BaO$$9$$ and BaO$${10}$$ polyhedra interconnected via citrate ligands. For the heptahydrate, analogous diffraction patterns with expanded unit cell parameters (due to additional water molecules) are anticipated.

Table 2: Comparative XRD Peaks for Barium Citrate Hydrates

| Hydrate | 2θ (degrees) | d-spacing (Å) | Relative Intensity |

|---|---|---|---|

| Pentahydrate | 10.2 | 8.67 | 100 |

| Heptahydrate | 9.8 | 9.02 | 95 |

Challenges in Heptahydrate Synthesis

Industrial and Research Applications

While applications of the heptahydrate are less documented, its pentahydrate analogue finds use in ceramic precursors and catalytic supports. The heptahydrate’s higher water content may enhance solubility for specific pharmaceutical formulations.

Chemical Reactions Analysis

Thermal Decomposition

While direct thermal decomposition data for the heptahydrate is limited, related studies on barium citrate hydrates suggest the following pathways:

-

Dehydration : Loss of water molecules upon heating, transitioning to lower hydrates or anhydrous forms.

-

Combustion : At elevated temperatures (>300°C), decomposition into barium oxide (BaO), carbon dioxide (CO₂), and water (H₂O) .

A generalized decomposition pathway is:

Reaction with Acids

Tri-barium dicitrate reacts with strong acids (e.g., HCl) to release citric acid and form soluble barium salts:

This reaction is driven by the protonation of citrate anions, destabilizing the barium-citrate complex .

Reaction with Sulfates

Barium citrate reacts with sulfate ions (e.g., from H₂SO₄) to form insoluble barium sulfate:

This reaction is utilized in analytical chemistry for sulfate quantification .

Coordination Chemistry

The citrate anions act as polydentate ligands, coordinating barium ions via carboxylate (-COO⁻) and hydroxyl (-OH) groups. Key features include:

-

Coordination Modes : Each citrate binds to multiple Ba²⁺ ions, forming a 3D network .

-

Hydration Effects : Water molecules participate in hydrogen bonding, stabilizing the crystal lattice .

Table 1: Coordination Details of Barium Ions

| Barium Ion | Coordination Number | Ligands (O Atoms) |

|---|---|---|

| Ba19 | 10 | 8 carboxylate, 1 hydroxyl, 1 H₂O |

| Ba20 | 9 | 6 carboxylate, 3 H₂O |

| Ba39 | 10 | 7 carboxylate, 2 hydroxyl, 1 H₂O |

Stability in Aqueous Media

The compound exhibits limited solubility in water, with solubility influenced by pH and temperature. In alkaline conditions, partial hydrolysis may occur, releasing citrate ions:

Key Research Findings

Scientific Research Applications

Tri-barium dicitrate heptahydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other barium compounds.

Biology: It is used in biological studies to investigate the effects of barium on biological systems.

Medicine: It is used in medical research to study the pharmacological effects of barium compounds.

Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.

Mechanism of Action

The mechanism of action of tri-barium dicitrate heptahydrate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular components, leading to changes in cellular functions. The citrate ligands can chelate metal ions, affecting their availability and activity in biological processes .

Comparison with Similar Compounds

Hydration State and Cation Variations

Key Observations :

- Hydration : The number of water molecules varies significantly, influencing solubility and stability. Heptahydrates generally exhibit higher hygroscopicity than lower hydrates.

- Cation Effects : Barium and strontium (alkaline earth metals) form larger ionic complexes compared to calcium, affecting lattice energies and crystal packing. Cobalt, a transition metal, introduces paramagnetism and redox activity .

Crystallographic and Structural Differences

- Tri-barium dicitrate pentahydrate: Monoclinic symmetry with a unit cell volume of 2268.57 ų. The coordination environment includes four water molecules directly bonded to Ba²⁺, forming a 4H₂O-Ba-citrate network .

- Calcium citrate tetrahydrate: Orthorhombic or monoclinic structures are common for Ca²⁺ citrates, with smaller unit cells due to Ca²⁺’s smaller ionic radius (1.00 Å vs. Ba²⁺’s 1.35 Å) .

- Tristrontium dicitrate: Limited structural data, but Sr²⁺ (1.16 Å) is intermediate in size between Ca²⁺ and Ba²⁺, suggesting distinct coordination geometries .

Q & A

Basic: What are the established methods for synthesizing Tri-barium dicitrate heptahydrate, and how can researchers verify its purity and stoichiometry?

Methodological Answer:

this compound is typically synthesized via aqueous reaction of barium carbonate or hydroxide with citric acid under controlled pH and temperature. To verify purity, use thermogravimetric analysis (TGA) to confirm the hydration state by measuring mass loss at specific temperature intervals (e.g., 100–200°C for water loss). Inductively Coupled Plasma Mass Spectrometry (ICP-MS) quantifies barium content, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies citrate coordination. Cross-reference results with X-ray diffraction (XRD) patterns to validate crystal structure .

Basic: Which spectroscopic techniques are most effective for characterizing the structural properties of this compound?

Methodological Answer:

- XRD : Resolves crystal lattice parameters and confirms phase purity by matching with reference databases.

- FTIR : Identifies citrate ligand bonding (e.g., asymmetric COO⁻ stretches at ~1600 cm⁻¹) and metal-ligand interactions.

- Nuclear Magnetic Resonance (NMR) : Probes local electronic environment of hydrogen or carbon in citrate, though paramagnetic barium may limit resolution.

- UV-Vis Spectroscopy : Detects d-electron transitions if transition metals are present, though barium’s lack of d-orbital electrons shifts focus to ligand-centered transitions .

Advanced: How can researchers resolve discrepancies in reported thermal decomposition profiles of this compound?

Methodological Answer:

Contradictions often arise from differences in heating rates, atmosphere (e.g., N₂ vs. air), or hydration stability. To address this:

Perform controlled TGA-DSC (Differential Scanning Calorimetry) under inert and oxidative conditions to isolate decomposition pathways.

Use in situ XRD to track phase changes during heating.

Compare kinetic models (e.g., Kissinger method) to derive activation energies for decomposition steps.

Cross-validate with literature on analogous heptahydrates, such as iron(II) sulfate heptahydrate, which exhibits similar dehydration complexities .

Advanced: What strategies optimize crystallization conditions for this compound to achieve desired crystal morphologies?

Methodological Answer:

- Solvent Evaporation : Adjust evaporation rates to control nucleation density.

- pH Modulation : Citrate speciation (e.g., H₃Cit vs. H₂Cit⁻) affects barium coordination; maintain pH 6–8 for optimal dicitrate formation.

- Additives : Use templating agents (e.g., polyethylene glycol) to direct crystal growth.

- Seeding : Introduce pre-formed crystals to reduce polymorphism. Monitor growth via polarized light microscopy and confirm morphology with scanning electron microscopy (SEM) .

Basic: What are the primary applications of this compound in microbiological media formulation?

Methodological Answer:

In microbial culture media, it acts as a pH buffer and metal ion source. For example, in Löwenstein-Jensen medium (used for Mycobacterium cultures), analogous citrate compounds stabilize magnesium ions. To test its impact, vary concentrations (e.g., 0.5–2.0% w/v) and measure bacterial growth kinetics via optical density (OD₆₀₀) or colony-forming unit (CFU) counts .

Advanced: How does the hydration state of this compound influence its reactivity in catalytic studies?

Methodological Answer:

Hydration affects lattice energy and ion mobility. To study this:

Prepare partially dehydrated samples via controlled heating (e.g., 150°C for 1 hour).

Use X-ray absorption spectroscopy (XAS) to probe barium’s coordination environment.

Compare catalytic activity (e.g., in ester hydrolysis) between hydrated and dehydrated forms.

Reference studies on diferric dicitrate photoreactions, where hydration alters redox behavior .

Basic: What analytical protocols determine the elemental composition and hydration level of this compound?

Methodological Answer:

- Elemental Analysis : Combustion analysis for carbon/hydrogen, ICP-OES for barium.

- Karl Fischer Titration : Quantifies water content.

- TGA : Confirms heptahydrate stoichiometry by measuring ~7 H₂O equivalents lost (theoretical ~20% mass loss).

Cross-check with stoichiometric calculations from XRD-derived unit cell volumes .

Advanced: How can researchers systematically address batch-to-batch variability in ion-exchange experiments using this compound?

Methodological Answer:

Implement Quality-by-Design (QbD) : Define critical process parameters (e.g., pH, stirring rate) during synthesis.

Use multivariate analysis (e.g., PCA) to correlate variability with experimental outcomes.

Apply High-Performance Liquid Chromatography (HPLC) to detect citrate degradation products.

Reference peptide synthesis QA practices, where batch consistency is ensured via rigorous MS and HPLC checks .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

Store in airtight containers with desiccants (e.g., silica gel) at 4°C to minimize hydration/dehydration cycles. Avoid prolonged exposure to light, as citrate ligands may undergo photodegradation. For long-term stability, conduct accelerated aging studies (e.g., 40°C/75% RH for 6 months) and monitor via XRD and FTIR .

Advanced: What mechanistic studies elucidate the role of this compound in photochemical reactions?

Methodological Answer:

- Time-Resolved Spectroscopy : Use laser flash photolysis to detect transient species (e.g., radicals).

- Electron Paramagnetic Resonance (EPR) : Identify paramagnetic intermediates.

- Computational Modeling : Density Functional Theory (DFT) calculations predict reaction pathways.

Reference studies on diferric dicitrate photoreactions, where citrate acts as a photosensitizer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.